molecular formula C22H24N4O3S B3202818 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine CAS No. 1021218-89-2

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine

Cat. No.: B3202818
CAS No.: 1021218-89-2
M. Wt: 424.5 g/mol
InChI Key: YRZGXBCPPQAYMC-UHFFFAOYSA-N
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Description

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzylsulfonyl group and a pyridazine ring substituted with a methoxyphenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine typically involves multiple steps, including the formation of the piperazine and pyridazine rings, followed by the introduction of the benzylsulfonyl and methoxyphenyl groups. Common synthetic routes include:

    Formation of Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Formation of Pyridazine Ring: This involves the cyclization of hydrazine derivatives with diketones or dicarboxylic acids.

    Introduction of Benzylsulfonyl Group: This step typically involves the reaction of piperazine with benzylsulfonyl chloride in the presence of a base.

    Introduction of Methoxyphenyl Group: This can be achieved through the reaction of pyridazine with methoxyphenyl halides under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Addition: Addition reactions can occur at the double bonds present in the pyridazine ring, leading to the formation of various adducts.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine can be compared with other similar compounds, such as:

    3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-chlorophenyl)pyridazine: This compound features a chlorophenyl group instead of a methoxyphenyl group, which may result in different chemical and biological properties.

    3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-nitrophenyl)pyridazine:

    3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-hydroxyphenyl)pyridazine: The hydroxyphenyl group introduces additional hydrogen bonding capabilities, which can affect the compound’s interactions with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

3-(4-benzylsulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-29-21-10-6-5-9-19(21)20-11-12-22(24-23-20)25-13-15-26(16-14-25)30(27,28)17-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZGXBCPPQAYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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